4-(4-Nitro-phenoxy)-biphenyl
Overview
Description
Scientific Research Applications
Anticancer Potential
4-(4-Nitro-phenoxy)-biphenyl, among other nitroaromatics, has shown significant antitumor activity. These compounds exhibit a strong ability to protect DNA against hydroxyl free radicals in a concentration-dependent manner. Their interaction with human blood DNA suggests a potential anticancerous nature due to their ability to intercalate with DNA, as supported by electrochemical and UV-visible spectroscopic studies (Shabbir et al., 2015).
Novel Compound Synthesis
The compound has been involved in the synthesis of novel compounds through double functionalization processes. Specifically, substituted 2′-amino-biphenyl-2-ols have been utilized for the synthesis of functionalized 4-nitro-dibenzofurans. This process involves nitration and cycloetherification, leading to the formation of novel benzofuro-indoles and amino-dibenzofurans, which could have diverse applications in organic chemistry and materials science (Kumar et al., 2015).
Chemosensor Development
A novel nitro terminated azo dye derived from this compound has been investigated for its pH-sensitive absorption behavior. The synthesized dye demonstrates high sensitivity to pH changes and shows potential as a selective 'naked-eye' colorimetric sensor for H+ ion concentration due to its rapid and fully reversible response. This application is particularly relevant in the field of chemical sensing and environmental monitoring (Qamar et al., 2020).
Environmental Implications
The oxidation of nitrophenols, including this compound, has been studied in the context of water and wastewater treatment. The formation of potentially toxic polynitroaromatic intermediates during the sulfate radical-based oxidation process highlights the need for careful scrutiny before the widespread application of this technology for environmental remediation (Ji et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 6-{4-[hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid, has been reported to interact with the ig gamma-1 chain c region in humans
Mode of Action
It’s known that the nitro group in similar compounds plays a crucial role in their antibacterial functions . The 14-aryloxy group with basicity is important for antibacterial functions, and the 14-(8′-quinolinyloxy) group is a good pharmacophore with antibacterial activity .
Biochemical Pathways
4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-d-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes .
Result of Action
It’s known that nitro-containing compounds can induce a rapid wilting and browning of shoots after application .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
1-(4-nitrophenoxy)-4-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFITWKTSKXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286796 | |
Record name | 4-(4-Nitro-phenoxy)-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-61-8 | |
Record name | 4-(4-Nitrophenoxy)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6641-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 47658 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC47658 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Nitro-phenoxy)-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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